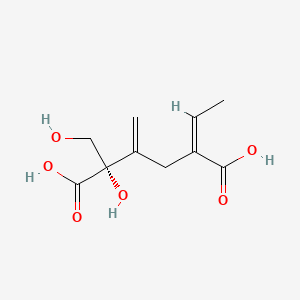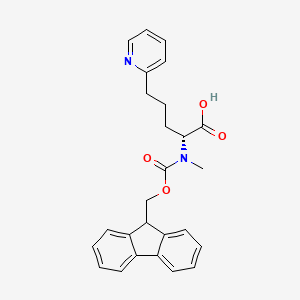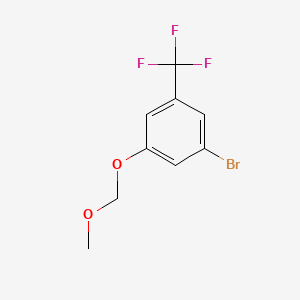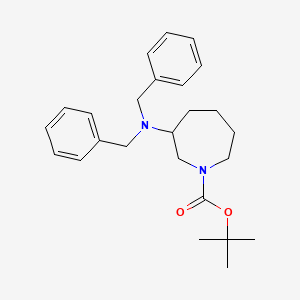
Tert-butyl 3-(dibenzylamino)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(dibenzylamino)azepane-1-carboxylate: is a chemical compound with the molecular formula C25H34N2O2 and a molecular weight of 394.55 g/mol . It is known for its unique structure, which includes an azepane ring substituted with a dibenzylamino group and a tert-butyl ester group. This compound is used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(dibenzylamino)azepane-1-carboxylate typically involves the following steps :
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced via nucleophilic substitution reactions using dibenzylamine as a reagent.
Esterification: The final step involves the esterification of the azepane ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(dibenzylamino)azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the azepane ring or the dibenzylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dibenzylamine in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Tert-butyl 3-(dibenzylamino)azepane-1-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-butyl 3-(dibenzylamino)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Tert-butyl 3-(dibenzylamino)azepane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dibenzylamino group and the tert-butyl ester group differentiates it from other similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C25H34N2O2 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
tert-butyl 3-(dibenzylamino)azepane-1-carboxylate |
InChI |
InChI=1S/C25H34N2O2/c1-25(2,3)29-24(28)26-17-11-10-16-23(20-26)27(18-21-12-6-4-7-13-21)19-22-14-8-5-9-15-22/h4-9,12-15,23H,10-11,16-20H2,1-3H3 |
Clé InChI |
LINIMRMSIAIKAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


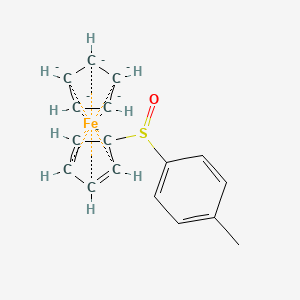
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
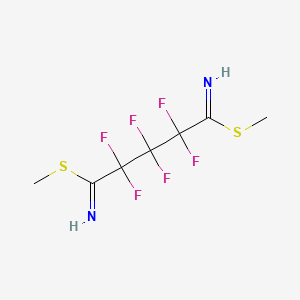
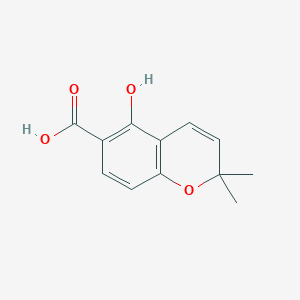

![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)
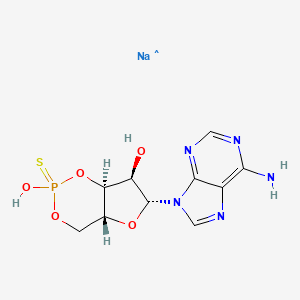

![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)

